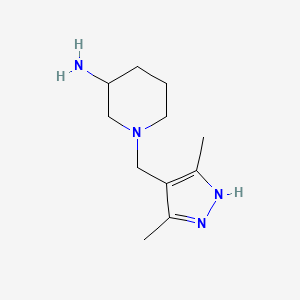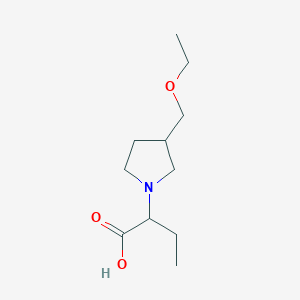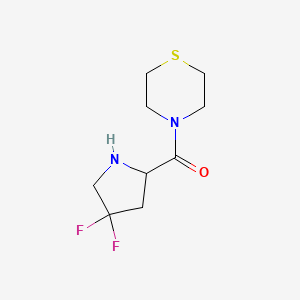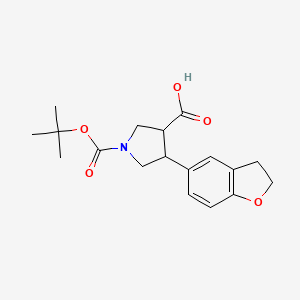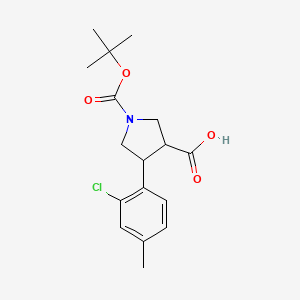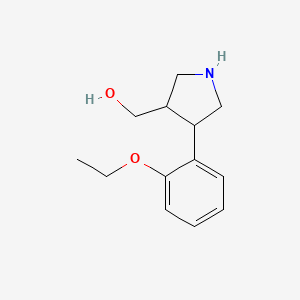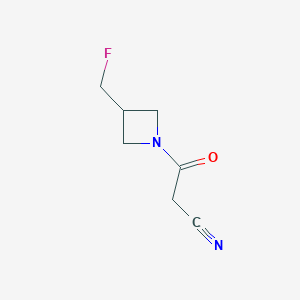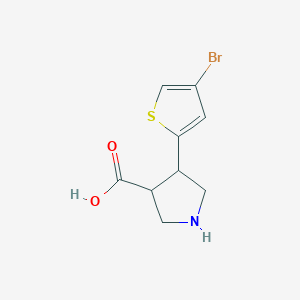
(1-(3-Chloropyrazin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol
Descripción general
Descripción
(1-(3-Chloropyrazin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol, also known as CPF-Pyrrolidin-2-ylmethanol, is a small molecule that has been studied for its potential applications in the medical and scientific research fields. CPF-Pyrrolidin-2-ylmethanol is a derivative of pyrazine and is synthesized through a reaction of 3-chloropyrazine with 4,4-difluoropyrrolidin-2-ylmethanol. The molecule has a molecular weight of approximately 210.2 g/mol and is composed of a nitrogen atom, two hydrogen atoms, one chlorine atom, and two fluorine atoms.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Agents : Research has shown that certain heterocyclic compounds, which may include structures similar to the queried compound, exhibit potential as anticancer and antimicrobial agents. These compounds have been tested against cancer cell lines and pathogenic strains, showing notable potency and effectiveness (Katariya, Vennapu, & Shah, 2021).
Microwave Assisted Synthesis : The compound has been part of studies focusing on the microwave-assisted synthesis of pharmaceutical derivatives. This method offers advantages such as higher yields, environmental friendliness, and shorter reaction times compared to conventional methods (Sharma & Sharma, 2014).
Anti-Inflammatory and Antibacterial Properties : Novel series of derivatives, potentially including structures akin to the compound , have been synthesized and shown to exhibit significant anti-inflammatory and antibacterial activities. These studies also involve molecular docking and toxicity predictions (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).
Palladium-Catalyzed Carbonylation : The compound has been studied in the context of palladium-catalyzed carbonylation reactions. This research has implications for the development of new synthetic methods for esters and amides (Takeuchi, Suzuki, & Sato, 1991).
Synthesis of Nickel Complexes for Catalysis : Research has involved synthesizing complexes with structures related to the queried compound, particularly for applications in catalysis, such as the oligomerization of ethylene. This research contributes to the field of organometallic chemistry and industrial catalysis (Kermagoret & Braunstein, 2008).
Propiedades
IUPAC Name |
[1-(3-chloropyrazin-2-yl)-4,4-difluoropyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF2N3O/c10-7-8(14-2-1-13-7)15-5-9(11,12)3-6(15)4-16/h1-2,6,16H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDCNNNLWVWIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C2=NC=CN=C2Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Chloropyrazin-2-yl)-4,4-difluoropyrrolidin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




